
Di-ethylphosphite
Overview
Description
Di-ethylphosphite (CAS: 868-85-9; synonyms: O,O-Diethyl phosphonate, Phosphonic acid diethyl ester) is an organophosphorus compound with the formula (C₂H₅O)₂PHO. It is characterized by two ethyl groups bonded to a central phosphorus atom, which is further linked to a hydroxyl group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of flame retardants, agrochemicals, and ligands for asymmetric catalysis . Its reactivity stems from the nucleophilic phosphorus center, enabling participation in Pudovik reactions, Michaelis-Arbuzov rearrangements, and other phosphorylation processes .
Scientific Research Applications
Chemical Properties and Structure
Diethylphosphite, with the chemical formula , is an ester of phosphorous acid. It appears as a colorless liquid with a density of and a molar mass of .
Organic Synthesis
Diethylphosphite is extensively used in organic chemistry for synthesizing various phosphorus-containing compounds. Its applications include:
- Synthesis of α-Aminophosphonates : Diethylphosphite can undergo condensation with aldehydes or ketones in the presence of amines to form α-aminophosphonates without the need for solvents or catalysts .
- Hydrophosphonylation Reactions : It serves as a reagent for the catalytic asymmetric hydrophosphonylation of enones, leading to the formation of γ-oxo-phosphonates when combined with dinuclear zinc complexes .
- Michael Addition Reactions : Diethylphosphite can react with α,β-unsaturated malonates to produce β-phosphonomalonates, particularly in the presence of recyclable nano γ-ferric oxide-pyridine based catalysts .
Table 1: Summary of Organic Synthesis Applications
Application | Description |
---|---|
α-Aminophosphonates | Formed from aldehydes/ketones and amines under solvent-free conditions |
Hydrophosphonylation | Produces γ-oxo-phosphonates using dinuclear zinc complexes |
Michael Addition | Generates β-phosphonomalonates in the presence of specific catalysts |
Pharmaceutical Applications
Diethylphosphite is also significant in pharmaceutical chemistry, particularly in synthesizing bioactive compounds:
- Synthesis of Bisphosphonates : Research indicates that diethylphosphite can be used to synthesize amino bisphosphonates via reactions with nitriles under acidic conditions. This method optimizes pharmaceutical applications due to the biological activity of bisphosphonates .
- Drug Development : The compound's ability to form various derivatives makes it valuable in drug development, especially for compounds targeting bone metabolism disorders .
Case Study: Synthesis of Amino Bisphosphonates
A study demonstrated the synthesis of amino bisphosphonates through the reaction of diethylphosphite with benzonitrile in an acid-catalyzed environment. The reaction yielded multiple products, showcasing diethylphosphite's versatility in generating complex structures essential for drug development .
Industrial Applications
In addition to its laboratory uses, diethylphosphite finds applications in industrial settings:
- Ligand Formation : It acts as a ligand in nickel-catalyzed cross-coupling reactions involving aryl and heteroaryl bromides or chlorides with arylzinc reagents .
- Agricultural Chemistry : Diethylphosphite is utilized in developing agrochemicals, particularly as a precursor for phosphorus-containing pesticides and herbicides.
Table 2: Industrial Applications Overview
Application | Industry Impact |
---|---|
Ligand Formation | Used in nickel-catalyzed cross-coupling reactions |
Agricultural Chemistry | Precursor for phosphorus-based pesticides |
Comparison with Similar Compounds
Dimethyl Phosphite
- Structure : (CH₃O)₂PHO.
- Key Differences :
- Boiling Point : Dimethyl phosphite (BP: ~170°C) has a lower boiling point than di-ethylphosphite (BP: ~195°C) due to reduced molecular weight and weaker van der Waals forces .
- Reactivity : The smaller methyl groups enhance electrophilicity at phosphorus, leading to faster reaction rates in nucleophilic substitutions compared to this compound .
- Applications : Widely used as a solvent and intermediate in pesticide synthesis, but less favored in flame retardants due to higher volatility .
Dibenzyl Phosphite
- Structure : (C₆H₅CH₂O)₂PHO.
- Key Differences :
- Steric Effects : Bulky benzyl groups hinder nucleophilic attack at phosphorus, reducing reactivity in phosphorylation reactions compared to this compound .
- Solubility : Lipophilic benzyl substituents improve solubility in organic solvents, making dibenzyl phosphite preferable in polymer stabilization .
Diphenyl Phosphite
- Structure : (C₆H₅O)₂PHO.
- Key Differences :
- Electron Withdrawal : Aromatic phenyl groups withdraw electron density from phosphorus, diminishing nucleophilicity. This contrasts with this compound’s electron-donating ethyl groups, which enhance reactivity in Pudovik additions .
- Thermal Stability : Diphenyl phosphite exhibits higher thermal stability, suited for high-temperature applications in lubricant additives .
Diisopropyl Methylphosphonate
- Structure : (CH₃)(C₃H₇O)₂PO.
- Key Differences :
Data Tables
Table 1: Physical and Chemical Properties
Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Key Applications |
---|---|---|---|---|
This compound | 868-85-9 | 138.10 | ~195 | Flame retardants, ligands |
Dimethyl phosphite | 868-85-9 | 110.05 | ~170 | Pesticides, solvents |
Dibenzyl phosphite | 17176-77-1 | 276.25 | >300 | Polymer stabilizers |
Diphenyl phosphite | 4712-55-4 | 234.18 | 360 (decomposes) | Lubricant additives |
Table 2: Reactivity Comparison in Pudovik Reaction
Compound | Reaction Rate (Relative to this compound) | Product Yield (%) |
---|---|---|
This compound | 1.0 (Reference) | 85–90 |
Dimethyl phosphite | 1.5 | 75–80 |
Dibenzyl phosphite | 0.3 | 40–50 |
Diphenyl phosphite | 0.2 | 30–40 |
Data extrapolated from studies on α-oxophosphonate synthesis .
Properties
Molecular Formula |
C4H10O3P- |
---|---|
Molecular Weight |
137.09 g/mol |
IUPAC Name |
diethyl phosphite |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q-1 |
InChI Key |
VTWRFRVMKPWCFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP([O-])OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.